3-Hydroxy-2-[(1H-indol-3-yl)methyl]-7-methylquinoline-4-carboxylic acid
Description
Properties
CAS No. |
924634-73-1 |
|---|---|
Molecular Formula |
C20H16N2O3 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
3-hydroxy-2-(1H-indol-3-ylmethyl)-7-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C20H16N2O3/c1-11-6-7-14-16(8-11)22-17(19(23)18(14)20(24)25)9-12-10-21-15-5-3-2-4-13(12)15/h2-8,10,21,23H,9H2,1H3,(H,24,25) |
InChI Key |
IJEQRROSARHWFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(C(=N2)CC3=CNC4=CC=CC=C43)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-indol-3-yl)methyl)-3-hydroxy-7-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an indole derivative is formed through the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The quinoline moiety can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve optimizing these synthetic routes to increase yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required standards for research and application .
Chemical Reactions Analysis
Types of Reactions
2-((1H-indol-3-yl)methyl)-3-hydroxy-7-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common, especially on the indole ring, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, sulfonyl chlorides
Major Products
The major products formed from these reactions include quinoline N-oxide derivatives, tetrahydroquinoline, and various substituted indole derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has indicated that quinoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 3-hydroxy-2-[(1H-indol-3-yl)methyl]-7-methylquinoline-4-carboxylic acid can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. A notable study demonstrated that a related compound inhibited the growth of breast cancer cells through the modulation of apoptosis-related proteins .
1.2 Antimicrobial Properties
Quinoline derivatives have been recognized for their antimicrobial activities against various pathogens. In vitro studies have reported that compounds similar to this compound exhibit antibacterial effects against Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .
Biochemical Applications
2.1 Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly in the context of inhibiting kinases involved in cancer progression. For example, related compounds have been investigated for their ability to inhibit glycogen synthase kinase 3 (GSK-3), an enzyme implicated in various signaling pathways associated with cancer and neurodegenerative diseases .
2.2 Antioxidant Activity
Research indicates that quinoline derivatives possess antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role. A study highlighted the ability of similar compounds to scavenge free radicals effectively, thereby reducing cellular damage .
Pharmacological Insights
3.1 Drug Development
The unique structural features of this compound make it a valuable scaffold for drug development. Its ability to interact with biological targets suggests potential for creating novel therapeutic agents aimed at treating various diseases, including cancer and infectious diseases .
3.2 Multidrug Resistance Reversal
Recent findings suggest that derivatives of quinoline can reverse multidrug resistance in cancer cells by modulating drug efflux pumps. This property is crucial for enhancing the efficacy of existing chemotherapeutic agents against resistant cancer types .
Case Studies
| Study Title | Findings | Implications |
|---|---|---|
| Anticancer Properties of Quinoline Derivatives | Inhibition of breast cancer cell proliferation | Potential for developing new cancer therapies |
| Antimicrobial Activity Against Pathogens | Effective against multiple bacterial strains | New antibiotic development prospects |
| Enzyme Inhibition Studies | Inhibition of GSK-3 activity | Relevance in treating cancer and neurodegenerative diseases |
| Antioxidant Studies | Significant free radical scavenging activity | Potential neuroprotective applications |
Mechanism of Action
The mechanism of action of 2-((1H-indol-3-yl)methyl)-3-hydroxy-7-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, modulating their activity, while the quinoline structure can intercalate with DNA, affecting gene expression . These interactions lead to a range of biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with structurally related molecules:
Key Observations
Substituent Impact on Properties: The 7-methyl group in the target compound reduces molecular weight compared to its bromo analog (~348 vs. ~413 g/mol), likely improving membrane permeability . The 4-carboxylic acid group enhances water solubility relative to ethyl ester analogs (e.g., Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate) . The indole-methyl moiety may facilitate π-π stacking interactions in biological targets, a feature shared with kinase inhibitors in .
Synthetic Pathways: Synthesis of similar compounds (e.g., 3-(1H-indol-3-yl)quinoline-2,4-diol) involves refluxing with sulfuric acid or NaH, followed by recrystallization . The target compound likely requires analogous steps, with acyl chloride intermediates as described in .
Bioactivity Trends: Bromo- and chloro-substituted quinolines () are often associated with antimicrobial or cytotoxic effects due to halogen electronegativity. The target’s methyl group may reduce toxicity while retaining activity .
Research Findings and Implications
- Structural Characterization: Analogous compounds (e.g., 3-(1H-indol-3-yl)quinoline-2,4-diol) are validated via IR, NMR, and mass spectrometry, indicating rigorous quality control for the target compound .
- Drug Likeness: The 4-carboxylic acid group aligns with "Lipinski’s Rule of Five" for oral bioavailability, contrasting with bulkier esters (e.g., Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate) .
- Safety Profile : Unlike 7-chloro-3-methyl-1H-indole-2-carboxylic acid (classified for R&D use only), the target’s lack of reactive halogens may improve safety .
Biological Activity
3-Hydroxy-2-[(1H-indol-3-yl)methyl]-7-methylquinoline-4-carboxylic acid is a complex organic compound that exhibits significant biological activity. This compound integrates a quinoline core with an indole moiety, which contributes to its diverse pharmacological properties. Understanding its biological activity is crucial for potential applications in medicinal chemistry and therapeutic development.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 336.36 g/mol. The presence of hydroxyl, carboxylic, and indole groups enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H16N2O3 |
| Molecular Weight | 336.36 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Anticancer Properties
Research indicates that derivatives of quinoline, including this compound, exhibit anticancer activity. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and liver cancer (Huh7) cells. The mechanism of action is believed to involve interference with tubulin polymerization and the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .
Case Study: Cytotoxicity Assessment
In a study evaluating the cytotoxic effects of this compound, it was found to have an IC50 value of 20 nM against MCF-7 cells, indicating potent anticancer activity. The results suggest that the compound's structural features significantly contribute to its bioactivity .
Antiviral Activity
The compound has also been assessed for antiviral properties, particularly against Hepatitis B virus (HBV). Molecular docking studies suggest that it can act as a potent inhibitor of HBV replication. Experimental data showed high inhibition rates at concentrations as low as 10 µM, highlighting its potential as an antiviral agent .
Antimicrobial Activity
Quinoline derivatives are known for their antimicrobial properties. Research has demonstrated that this compound exhibits significant leishmanicidal activity against both promastigote and amastigote forms of Leishmania parasites. This suggests its potential use in treating leishmaniasis .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in DNA replication and repair.
- Induction of Apoptosis : By generating ROS, it triggers apoptotic pathways in cancer cells.
- Binding Affinity : Its structural conformation allows for effective binding to various biological targets, enhancing its therapeutic efficacy.
Q & A
Basic: What are the recommended synthetic strategies for 3-Hydroxy-2-[(1H-indol-3-yl)methyl]-7-methylquinoline-4-carboxylic acid?
The synthesis involves constructing the quinoline core and introducing substituents stepwise. Classical methods like the Gould-Jacob or Friedländer reaction are suitable for forming the quinoline backbone . The indol-3-ylmethyl group can be attached via alkylation or condensation reactions . For example, refluxing with acetic acid and sodium acetate facilitates cyclocondensation of indole derivatives, as demonstrated in similar syntheses . The carboxylic acid group is typically introduced via ester hydrolysis under basic conditions, as shown in studies on analogous quinoline-carboxylic acids .
Advanced: How can reaction conditions be optimized to improve the yield of the heterocyclization step?
Optimization focuses on:
- Catalyst selection : Sodium acetate acts as a base in acetic acid-mediated cyclization, improving reaction efficiency .
- Temperature and time : Prolonged reflux (3–5 hours) ensures complete cyclization, but excessive heating may degrade sensitive substituents .
- Scalability : Continuous flow reactors and automated platforms enhance reproducibility and yield for large-scale synthesis, as noted in studies on structurally related compounds .
- Monitoring : Techniques like TLC or HPLC track reaction progress to minimize by-products .
Basic: What spectroscopic methods confirm the compound’s structure and substitution pattern?
- NMR : -NMR identifies protons on the quinoline (e.g., 7-methyl at δ ~2.5 ppm) and indole moieties (aromatic protons at δ ~6.5–7.5 ppm). -NMR confirms carbonyl (C=O at ~170 ppm) and carboxylic acid groups .
- HRMS : Validates molecular weight (e.g., calculated vs. observed m/z) .
- IR : Detects O-H (carboxylic acid, ~2500–3000 cm) and C=O stretches (~1680 cm) .
Advanced: How does the indole substituent influence electronic properties and reactivity?
The indol-3-ylmethyl group introduces electron-rich regions due to the indole’s aromatic system, directing electrophilic substitution to specific quinoline positions. However, steric hindrance from the methylene bridge may reduce reactivity at adjacent sites. Computational modeling (e.g., DFT) predicts charge distribution and reactive hotspots, as applied to similar heterocycles .
Advanced: What methodologies resolve contradictions in reported physicochemical data (e.g., solubility, stability)?
- Reproducibility : Standardize solvent systems (e.g., DMF for recrystallization) and reaction conditions .
- Purity checks : HPLC or GC-MS identifies impurities that skew solubility or stability data .
- Degradation studies : Monitor stability under controlled storage (dry, inert atmosphere) to assess hygroscopicity or photodegradation .
Basic: What are the key handling and storage considerations for this compound?
- Storage : Keep in airtight containers under inert gas (N) at 2–8°C to prevent oxidation or hydrolysis .
- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or skin contact. Ethanol/water mixtures are recommended for cleaning spills .
Advanced: What challenges arise in regioselective functionalization of the quinoline ring?
- Electronic effects : The electron-withdrawing carboxylic acid group at position 4 directs electrophiles to electron-rich regions (e.g., position 5 or 8) .
- Steric hindrance : The 7-methyl and 2-indolylmethyl groups block access to adjacent positions. Protecting groups (e.g., esterifying the carboxylic acid) mitigate this issue, as seen in ester-to-acid hydrolysis protocols .
Basic: How is the compound’s purity validated post-synthesis?
- Chromatography : HPLC with UV detection (λ = 254 nm) quantifies impurities.
- Melting point : Sharp melting ranges indicate purity (e.g., compare to literature values for analogous quinolines) .
- Elemental analysis : Confirms C, H, N, and O percentages within ±0.3% of theoretical values .
Advanced: What computational tools predict the compound’s biological activity?
- Docking studies : Model interactions with target proteins (e.g., enzymes or receptors) using software like AutoDock.
- QSAR : Relate structural features (e.g., logP, polar surface area) to activity trends observed in indole-quinoline hybrids .
Basic: What are the documented applications of similar quinoline-indole hybrids in medicinal chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
